Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate is an organic compound with the molecular formula CHNO and a molecular weight of approximately 232.23 g/mol. This compound features an imidazo[1,2-a]pyridine moiety, which is a bicyclic structure known for its diverse biological activities. The compound is characterized by the presence of an ethyl ester functional group and a keto group adjacent to the imidazole ring, contributing to its chemical reactivity and potential applications in medicinal chemistry.
Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate exhibits notable biological activities attributable to its imidazo[1,2-a]pyridine core. Research indicates potential pharmacological effects including:
The synthesis of Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate can be achieved through several methods:
Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate has potential applications in several fields:
Studies on the interactions of Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate with biological targets are essential for understanding its mechanism of action. Interaction studies typically focus on:
Several compounds share structural similarities with Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 5-methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate | CHNO | Contains a triazole ring |
| Ethyl 5-methyl-3-pyridin-4-ylisoxazole-4-carboxylate | CHNO | Features an isoxazole ring |
| 3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile | CHNO | Contains a nitrile group instead of an ester |
These compounds highlight the diversity within the imidazo[1,2-a]pyridine family and underscore the unique characteristics of Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate due to its specific functional groups and structural arrangement.